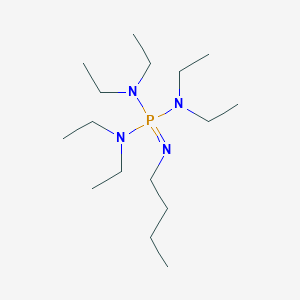
Perchloric acid;4-phenyl-1,3-thiazin-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perchloric acid;4-phenyl-1,3-thiazin-2-imine is a compound that combines the strong oxidizing properties of perchloric acid with the unique structural features of a thiazine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid;4-phenyl-1,3-thiazin-2-imine typically involves the reaction of 4-phenyl-1,3-thiazin-2-imine with perchloric acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
Perchloric acid;4-phenyl-1,3-thiazin-2-imine undergoes various chemical reactions, including:
Oxidation: Due to the presence of perchloric acid, the compound can act as a strong oxidizing agent.
Substitution: The thiazine ring can undergo substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring .
Wissenschaftliche Forschungsanwendungen
Perchloric acid;4-phenyl-1,3-thiazin-2-imine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an oxidizing agent.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of perchloric acid;4-phenyl-1,3-thiazin-2-imine involves its ability to act as an oxidizing agent. The perchloric acid component facilitates the transfer of oxygen atoms to other molecules, leading to oxidation reactions. The thiazine ring may interact with specific molecular targets, influencing biological pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-phenyl-1,3-thiazine: Lacks the perchloric acid component, resulting in different chemical properties.
Perchloric acid: A strong oxidizing agent but lacks the structural complexity of the thiazine ring.
Uniqueness
Perchloric acid;4-phenyl-1,3-thiazin-2-imine is unique due to the combination of a strong oxidizing agent with a thiazine derivative.
Eigenschaften
CAS-Nummer |
83239-41-2 |
|---|---|
Molekularformel |
C10H9ClN2O4S |
Molekulargewicht |
288.71 g/mol |
IUPAC-Name |
perchloric acid;4-phenyl-1,3-thiazin-2-imine |
InChI |
InChI=1S/C10H8N2S.ClHO4/c11-10-12-9(6-7-13-10)8-4-2-1-3-5-8;2-1(3,4)5/h1-7,11H;(H,2,3,4,5) |
InChI-Schlüssel |
KTOWKNUBOAEFDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=N)SC=C2.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)

![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)


![4-{2-[4-(Dimethylamino)phenyl]hydrazinyl}cyclohexa-3,5-diene-1,2-dione](/img/structure/B14426791.png)
